![molecular formula C11H4F6N4S B287474 3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287474.png)
3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that contains both triazole and thiadiazole rings, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways. It has been shown to inhibit the activity of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are important signaling molecules involved in cell growth and survival. It has also been reported to inhibit the expression of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, it has been reported to possess anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activities. The compound has been shown to exhibit strong anticancer, antiviral, and antimicrobial activities, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous-based assays. In addition, the compound is relatively unstable under acidic conditions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the development of novel derivatives of the compound with improved solubility and stability. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Furthermore, the compound's mechanism of action needs to be further elucidated to fully understand its biological activities and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-(trifluoromethyl)phenyl hydrazine with 2-chloro-5-(trifluoromethyl)thiophene-3-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The product is obtained in good yield and high purity after purification by column chromatography.
Applications De Recherche Scientifique
3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its biological activities. It has been reported to exhibit potent anticancer, antiviral, and antimicrobial activities. It has also been shown to possess anti-inflammatory and analgesic properties. The compound has been tested against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells, and has shown promising results in inhibiting their growth and inducing apoptosis.
Propriétés
Nom du produit |
3-(Trifluoromethyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C11H4F6N4S |
Poids moléculaire |
338.23 g/mol |
Nom IUPAC |
3-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H4F6N4S/c12-10(13,14)6-4-2-1-3-5(6)7-20-21-8(11(15,16)17)18-19-9(21)22-7/h1-4H |
Clé InChI |
TXJFHGGWGWGOKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



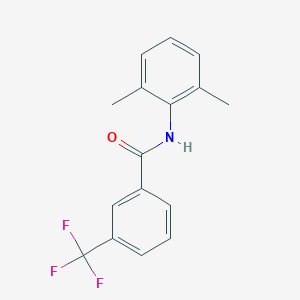
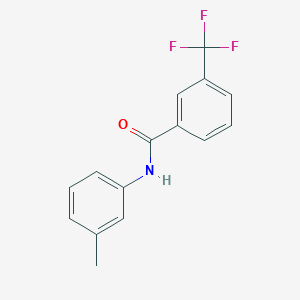
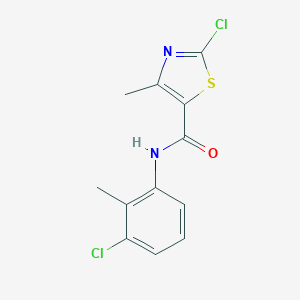

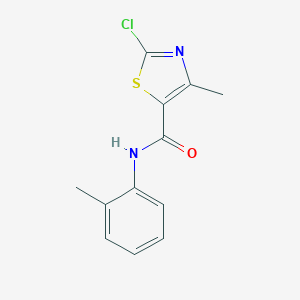
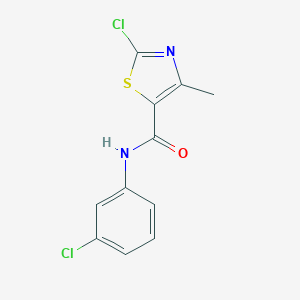
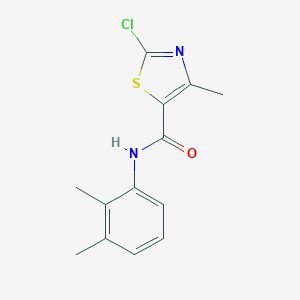
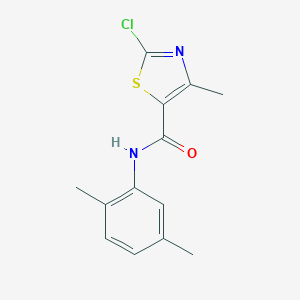
![4,5-dichloro-2-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287401.png)
![methyl 5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287404.png)
![1-{5-methyl-1-[2-methyl-6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B287405.png)
![6-Cyclopropyl-3-(3,5-dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287413.png)
![5-amino-3-ethyl-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287414.png)
![methyl 5-amino-1-[6-(4-fluorophenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287415.png)